molecular formula C11H16ClNO3 B8018427 DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester CAS No. 60573-86-6

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester

Cat. No.: B8018427
CAS No.: 60573-86-6
M. Wt: 245.70 g/mol
InChI Key: OOBCZANIKTUOPQ-UHFFFAOYSA-N
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Description

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a synthetic compound with the molecular formula C11H15NO3. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound is often used in biochemical research due to its structural similarity to naturally occurring amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester typically involves the esterification of DL-2-Methyl-3-(3-hydroxyphenyl)alanine. One common method includes the use of methanol and an acid catalyst such as hydrochloric acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification process often involves crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets such as neurotransmitter receptors, influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

methyl 2-amino-3-(3-hydroxyphenyl)-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-4-3-5-9(13)6-8;/h3-6,13H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBCZANIKTUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60573-86-6
Record name DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE
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